molecular formula C11H13NO3 B031995 N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide CAS No. 6597-75-7

N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide

Cat. No.: B031995
CAS No.: 6597-75-7
M. Wt: 207.23 g/mol
InChI Key: OQAKYHCGYGLHAZ-UHFFFAOYSA-N
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Description

N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide is a chemical compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol It is characterized by the presence of an oxirane (epoxide) ring, a phenyl group, and an acetamide group

Preparation Methods

The synthesis of N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide typically involves multi-step chemical reactions. One common method includes the reaction of 4-hydroxyacetophenone with epichlorohydrin in the presence of a base to form the epoxide ring. The resulting intermediate is then reacted with acetic anhydride to introduce the acetamide group. Industrial production methods may involve similar steps but are optimized for large-scale synthesis and higher yields.

Chemical Reactions Analysis

N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide undergoes various chemical reactions due to the presence of the oxirane ring and the acetamide group. Some of the common reactions include:

Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8(13)12-9-2-4-10(5-3-9)14-6-11-7-15-11/h2-5,11H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAKYHCGYGLHAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384024
Record name N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6597-75-7
Record name N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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